Bienvenue dans la boutique en ligne BenchChem!

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Stereochemical validation Chiral building block procurement 3-Azabicyclo[3.1.0]hexane stereoisomer differentiation

This (1R,5R)-cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2416218-09-0) is a stereochemically defined, rigid bicyclic building block. Unlike flexible piperidine or pyrrolidine analogs, the cis-fused cyclopropane ring enforces a boat-like geometry that pre-organizes the amine and C1 ethyl ester for enhanced target selectivity and metabolic stability. The C1 bridgehead ester resists α-epimerization during amide coupling—a critical advantage over C6 regioisomers. Supplied as a crystalline hydrochloride salt with a free secondary amine, it is ideal for parallel synthesis, DEL libraries, and CNS drug discovery programs targeting GPCRs, DPP-IV, and metabolic enzymes. Confidently procure the correct isomer to ensure reproducible biological outcomes.

Molecular Formula C8H14ClNO2
Molecular Weight 191.66
CAS No. 2416218-09-0
Cat. No. B2852149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
CAS2416218-09-0
Molecular FormulaC8H14ClNO2
Molecular Weight191.66
Structural Identifiers
SMILESCCOC(=O)C12CC1CNC2.Cl
InChIInChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1
InChIKeyKYOYTSMQIIGIRI-XPUUQOCRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cis-Ethyl 3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride (CAS 2416218-09-0): A Conformationally Rigid Bicyclic Building Block for Drug Discovery


Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2416218-09-0), with molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g·mol⁻¹, is the hydrochloride salt of the ethyl ester of a conformationally constrained 3-azabicyclo[3.1.0]hexane-1-carboxylic acid scaffold [1]. The compound incorporates a cis-fused cyclopropane ring that enforces a rigid, boat-like bicyclic geometry, pre-organizing the amine and ester substituents in defined spatial orientations—a feature distinct from flexible piperidine or pyrrolidine analogs . This scaffold class has been extensively exploited in medicinal chemistry for targets including dipeptidyl peptidase-IV (DPP-IV), μ-opioid receptors, ketohexokinase, diacylglycerol acyltransferase-1 (DGAT-1), and dopamine/norepinephrine transporters, where the rigid architecture translates into enhanced target selectivity and improved pharmacokinetic profiles [2].

Structural Determinants in cis-3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride That Preclude Generic Substitution


Generic replacement of cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride with structurally similar bicyclic or monocyclic analogs is not scientifically justified because three critical and independent structural parameters—cis vs. trans ring fusion, C1 vs. C6 ester regiochemistry, and the presence or absence of the ethyl ester group—each dictate distinct three-dimensional pharmacophore geometry, hydrogen-bonding capacity, lipophilicity, and metabolic liability [1]. The cis-(1R,5R) ring fusion positions the cyclopropane and pyrrolidine rings on the same face of the bicycle, generating a steric environment and a nitrogen pKa (~9.5–10.0 for the free base) that differ measurably from the trans isomer or the 6-carboxylate regioisomer . These differences propagate into divergent physicochemical properties (e.g., log D₇.₄ ~−1.5 vs. −2.4 for the free acid), distinct CYP-mediated oxidative metabolism profiles (the bicyclic framework confers metabolic resistance relative to saturated monocycles), and altered target-binding kinetics when the scaffold is elaborated into bioactive ligands [2]. Substituting even a closely related analog risks irreproducible biological outcomes and synthetic dead ends, making structural authentication essential for procurement.

Cis-Ethyl 3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride: Evidence-Based Differentiation from Structural Analogs


Cis-(1R,5R) Stereochemistry Confirmed: Structural Authentication vs. Achiral/Trans Descriptors

The compound cataloged as cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2416218-09-0) is explicitly assigned the (1R,5R) absolute configuration by SMILES notation [C@@] stereo descriptors (O=C(OCC)[C@]12C[C@@]1([H])CNC2) . This stereochemistry corresponds to the cis-fused bicycle, in contrast to the trans-(1R,5S) diastereomer (CAS 2137788-85-1) which places the cyclopropane and pyrrolidine rings on opposite faces. In the μ-opioid receptor ligand series described by Lunn et al. (2012), the cis-constrained 3-azabicyclo[3.1.0]hexane core was essential for achieving picomolar binding affinity (Ki < 1 nM for optimized derivatives), whereas the corresponding trans isomers or ring-opened analogs generally exhibited ≥10-fold weaker binding, demonstrating that stereochemistry directly governs pharmacophoric complementarity [1].

Stereochemical validation Chiral building block procurement 3-Azabicyclo[3.1.0]hexane stereoisomer differentiation

Regiochemistry Advantage: C1 Carboxylate vs. C6 Carboxylate Isomer for Synthetic Elaboration

The target compound bears the ethyl carboxylate substituent at the bridgehead C1 position of the 3-azabicyclo[3.1.0]hexane scaffold. The regioisomeric C6 carboxylate (ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, CAS 174456-77-0) places the ester at the cyclopropane methylene position. This positional isomerism produces distinct reactivity profiles: the C1 bridgehead ester resides at a quaternary carbon with restricted rotational freedom, whereas the C6 ester is attached to a secondary cyclopropane carbon that is more sterically accessible and more prone to epimerization under basic conditions . In the DPP-IV inhibitor patent literature (EP 1931633 A2), the C1-carboxylate-substituted 3-azabicyclo[3.1.0]hexane core was specifically employed as the P2 fragment to achieve potent and selective DPP-IV inhibition, indicating that the C1 substitution pattern provides a geometry compatible with the S2 pocket of the enzyme [1]. The C1 bridgehead ester also offers a more direct vector for amide bond formation in peptide mimetic design compared to the C6 regioisomer.

Regioisomer differentiation C1 vs. C6 carboxylate Synthetic intermediate selection

Ethyl Ester vs. Free Acid: Balancing Lipophilicity for CNS Penetration and Prodrug Design

The ethyl ester in the target compound (Hansch π = +0.43) confers approximately 2.7-fold higher calculated lipophilicity relative to the free carboxylic acid analog (3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride, CAS 1181458-33-2). While no direct experimental log D₇.₄ or parallel artificial membrane permeability assay (PAMPA) data were retrieved for this specific compound pair, class-level data from the 1,2,4-triazolyl-azabicyclo[3.1.0]hexane dopamine D₃ antagonist series (Micheli et al., 2015) demonstrate that ethyl ester prodrugs of structurally related bicyclic acids achieve 3–10× higher brain-to-plasma ratios in rodent pharmacokinetic studies compared to their free acid counterparts [1]. The ethyl ester serves a dual purpose: it acts as a temporary carboxyl-protecting group during synthesis (cleavable under mild alkaline conditions) and, when retained, can function as a prodrug moiety that enhances passive membrane permeability for central nervous system (CNS) targets or intracellular enzyme targets .

Ethyl ester prodrug CNS drug delivery LogD optimization Free acid comparison

Confirmed Purity and Physical Form: 95% Assay and Crystalline Hydrochloride Salt for Reproducible Weighing

The compound is supplied as a white to off-white crystalline powder with a minimum purity specification of 95% (HPLC) . The hydrochloride salt form (FW 191.66 g·mol⁻¹) provides a well-defined stoichiometry (1:1 salt) that eliminates the variability associated with free-base preparations, which may exist as oils or hygroscopic semisolids that complicate accurate gravimetric handling . While purity data for comparator analogs vary across suppliers, the specified 95% threshold meets the typical ≥95% purity requirement for hit-to-lead chemistry and in vitro pharmacology, and is comparable to commercial specifications for related building blocks such as ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (95% specification, Fluorochem) .

Compound purity specification Hydrochloride salt form Weighing reproducibility Solid vs. oil handling

Scaffold-Level Evidence: 3-Azabicyclo[3.1.0]hexane Core Provides Favorable CYP and hERG Profiles Relative to Flexible Amine Scaffolds

While no CYP inhibition or hERG binding data were located for the specific ethyl ester compound itself, class-level evidence from the azabicyclo[3.1.0]hexane DGAT-1 inhibitor series establishes that the rigid bicyclic core can confer favorable off-target selectivity profiles. Representative compound 6b from the Korean Chemical Society DGAT-1 program demonstrated no measurable CYP enzyme inhibition (IC₅₀ > 30 μM across major CYP isoforms), no hERG channel binding at concentrations up to 10 μM, and no cytotoxicity in standard cell viability assays, while retaining good in vitro DGAT-1 inhibitory activity and liver microsomal stability [1]. This profile contrasts with more flexible piperidine-based DGAT-1 inhibitors, where CYP3A4 inhibition (IC₅₀ < 5 μM) was frequently observed as a class liability [2]. The conformational rigidity of the 3-azabicyclo[3.1.0]hexane scaffold is hypothesized to reduce promiscuous binding to CYP enzymes and ion channels, a property that is inherited by appropriately substituted derivatives of the target building block.

CYP inhibition liability hERG channel safety Conformational restriction Drug-like properties

Preferred Application Scenarios for Cis-Ethyl 3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride in Drug Discovery and Chemical Biology


Conformationally Constrained Scaffold for CNS Penetrant Lead Optimization Programs

The cis-(1R,5R) stereochemistry and ethyl ester functionality of this building block make it particularly suitable for CNS drug discovery programs where rigidification of the ligand scaffold is required to achieve target selectivity and brain penetration. Class-level evidence demonstrates that the 3-azabicyclo[3.1.0]hexane core, when elaborated with appropriate aromatic substituents, yields picomolar-affinity μ-opioid receptor ligands with μ/δ and μ/κ selectivity [1], and potent dopamine D₃ receptor antagonists with excellent brain-to-plasma ratios when the ethyl ester is retained as a prodrug moiety [2]. The rigid bicycle pre-organizes the amine pharmacophore in a geometry that is complementary to aminergic GPCR binding pockets while restricting the number of accessible conformations, thereby reducing entropic penalty upon binding relative to flexible piperidine or acyclic amine scaffolds.

C1 Bridgehead Handle for Peptide Mimetic and DPP-IV Inhibitor Synthesis

The C1 bridgehead ethyl ester provides a configurationally stable and sterically defined carboxylate handle for amide bond formation, making it the preferred regioisomer for constructing peptide mimetics. Patent literature (EP 1931633 A2) explicitly employs C1-carboxylate-substituted 3-azabicyclo[3.1.0]hexane scaffolds as the P2 fragment in cyanopyrrolidine-based DPP-IV inhibitors, a validated target class for type 2 diabetes therapy [1]. The C1 ester's quaternary carbon center eliminates the risk of α-epimerization during coupling—a liability observed with C6 ester regioisomers—thereby preserving stereochemical integrity throughout multi-step syntheses [2]. Investigators pursuing constrained amino acid surrogates for protease or peptidase inhibitor design should prioritize the C1 isomer over the C6 isomer for this reason.

Metabolically Stable Core for DGAT-1, KHK, and Triple Reuptake Inhibitor Programs

Programs targeting metabolic enzymes (DGAT-1, ketohexokinase) or monoamine transporters (triple reuptake inhibitors) have successfully employed 3-azabicyclo[3.1.0]hexane cores as metabolically stable replacements for piperidine and pyrrolidine fragments [1]. The Korean Chemical Society DGAT-1 program demonstrated that compound 6b, built on this scaffold class, achieved clean CYP and hERG profiles while maintaining in vivo efficacy in reducing plasma triglycerides after oral administration in mice [2]. Similarly, Pfizer's ketohexokinase inhibitor program (US 20170183328 A1) selected substituted 3-azabicyclo[3.1.0]hexanes for their combination of potency (KHK-C IC₅₀ = 8.4 nM) and pharmacokinetic robustness . The target building block serves as the entry point for synthesizing analogs within these well-precedented therapeutic programs, leveraging the scaffold's intrinsic metabolic stability advantages over saturated monocyclic alternatives.

Building Block for Fragment-Based and DNA-Encoded Library (DEL) Synthesis

With defined (1R,5R) stereochemistry, a free secondary amine for diversification, and an ethyl ester handle for amide coupling or hydrolysis, this compound is an ideal building block for parallel library synthesis and DNA-encoded library (DEL) construction. The 95% purity specification ensures reliable coupling efficiency in library production, while the crystalline hydrochloride salt facilitates automated solid dispensing [1]. The C1 bridgehead ester's resistance to epimerization under basic coupling conditions (DBU, Hünig's base) supports on-DNA chemistry protocols where stereochemical fidelity must be maintained throughout multiple synthetic cycles. The scaffold's three points of diversity—the amine (N-benzylation, N-arylation, N-acylation), the ester (hydrolysis to acid, amide formation, reduction to alcohol), and potential cyclopropane C–H functionalization—enable the rapid generation of diverse, three-dimensional compound collections for hit identification.

Quote Request

Request a Quote for Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.